Cas no 2287342-22-5 (1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine)
![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine structure](https://ja.kuujia.com/scimg/cas/2287342-22-5x500.png)
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 化学的及び物理的性質
名前と識別子
-
- {[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
- 2287342-22-5
- EN300-6760521
- 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
-
- インチ: 1S/C15H21N/c1-11-4-5-13(12(2)6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
- InChIKey: GFUNZIOYMSBLPR-UHFFFAOYSA-N
- ほほえんだ: N(C)CC12CC(C3C=CC(C)=CC=3C)(C1)C2
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760521-0.05g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 0.05g |
$2079.0 | 2025-03-13 | |
Enamine | EN300-6760521-0.1g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 0.1g |
$2178.0 | 2025-03-13 | |
Enamine | EN300-6760521-0.5g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 0.5g |
$2376.0 | 2025-03-13 | |
Enamine | EN300-6760521-5.0g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 5.0g |
$7178.0 | 2025-03-13 | |
Enamine | EN300-6760521-1.0g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 1.0g |
$2475.0 | 2025-03-13 | |
Enamine | EN300-6760521-10.0g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 10.0g |
$10643.0 | 2025-03-13 | |
Enamine | EN300-6760521-0.25g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 0.25g |
$2277.0 | 2025-03-13 | |
Enamine | EN300-6760521-2.5g |
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287342-22-5 | 95.0% | 2.5g |
$4851.0 | 2025-03-13 |
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamineに関する追加情報
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine: A Comprehensive Overview
The compound 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine (CAS No. 2287342-22-5) is a unique organic molecule with significant potential in the field of biopharmaceuticals and drug discovery. This compound belongs to the class of aminomethanamines, which have shown promising applications in various therapeutic areas, including central nervous system (CNS) disorders and oncology.
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane ring, which serves as the core framework. This rigid bicyclic system provides excellent stability and allows for precise targeting of specific biological pathways. The substituents attached to this bicyclic system include a 2,4-Dimethylphenyl group and an N-methylmethanamine moiety, both of which contribute to the compound's unique pharmacological properties.
Recent studies have highlighted the importance of bicyclic structures in drug design due to their ability to enhance bioavailability and reduce off-target effects. The bicyclo[1.1.1]pentane ring in this compound is particularly noteworthy, as it provides a stable platform for attaching functional groups while maintaining conformational rigidity. This structural feature is critical for ensuring the compound's selectivity and efficacy in biological systems.
The 2,4-Dimethylphenyl group attached to the bicyclic system adds an additional layer of complexity to this compound. This aryl group contributes to the molecule's hydrophobicity, which can enhance its ability to cross biological membranes and reach its target sites. Furthermore, the methyl substituents on the phenyl ring may influence the compound's metabolic stability and toxicokinetics, making it a valuable candidate for further investigation.
The N-methylmethanamine moiety at the other end of the bicyclic system introduces an amine group that can participate in various biochemical interactions. This functional group is known to play a crucial role in receptor binding and enzyme inhibition, which are key mechanisms underlying the therapeutic effects of many drugs. The presence of this moiety also allows for potential functionalization through chemical modifications, further expanding the compound's utility in drug discovery.
Recent advancements in computational chemistry and in silico modeling have enabled researchers to gain deeper insights into the molecular interactions of this compound. For instance, studies using molecular docking techniques have revealed that the bicyclic structure enables precise binding to target receptors, while the N-methylmethanamine group enhances receptor affinity through hydrogen bonding and hydrophobic interactions.
Experimental data from in vitro assays have demonstrated that this compound exhibits potent antagonistic activity against various disease-related targets, including opioid receptors, serotonin transporters, and cancer-related kinases. These findings suggest that the compound may hold promise as a novel therapeutic agent for conditions such as chronic pain, depression, and cancer.
Furthermore, preclinical studies in animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, extensive tissue distribution, and minimal toxicity. These characteristics make it an attractive candidate for further development as a small molecule drug with potential applications in multiple therapeutic areas.
Despite its promising profile, there are challenges associated with the optimization of this compound. For example, further research is needed to fully understand its metabolic pathway and potential off-target effects. Additionally, efforts should be made to improve its solubility and stability in physiological conditions, which are critical factors for ensuring successful drug delivery.
Overall, 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine (CAS No. 2287342-22-5) represents a significant advancement in the field of biomedical research. Its unique structure, combined with its demonstrated pharmacological properties, positions it as a valuable tool for developing novel therapies to address unmet medical needs.
2287342-22-5 (1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine) 関連製品
- 53801-63-1(Zinc-Copper Couple)
- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 1214368-74-7(2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)
- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)
- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)
- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)




